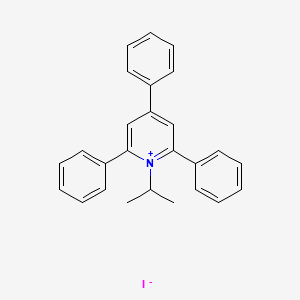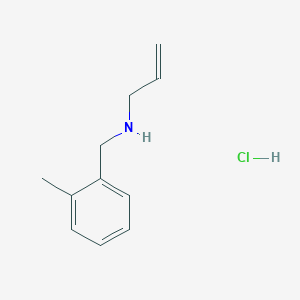![molecular formula C17H16N6O4S B2958726 3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 688794-16-3](/img/structure/B2958726.png)
3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a 1H-benzo[d]imidazol-2-yl group, a thioether group, a nitro group, and an amino group attached to a propanol group . These groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The compound’s structure includes a five-membered imidazole ring, which is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, and the amino group could participate in condensation reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by its functional groups.Aplicaciones Científicas De Investigación
Antitumor Activity
Research on compounds with structural similarities, such as benzimidazole derivatives, has demonstrated significant potential in antitumor activity. For instance, derivatives incorporating the 1,3,4-oxadiazole ring into 2-methyl-1H-benzimidazole have shown potent activity against breast cancer and lung cancer cell lines, indicating the value of these compounds in the development of new anticancer drugs (Galal et al., 2010).
Antimicrobial and Antifungal Studies
The synthesis of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles has been explored, with findings that some of these compounds display very good antibacterial and antifungal activity. This suggests that similar compounds, including those with 1,3,4-oxadiazole motifs, might also possess valuable antimicrobial properties, which could be beneficial in combating resistant microbial strains (Lamani et al., 2009).
Corrosion Inhibition
Compounds with the benzimidazole and 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition capabilities on mild steel in sulfuric acid. Such studies reveal the compounds' potential to form protective layers on metal surfaces, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal structures (Ammal et al., 2018).
Enzyme Inhibition for Diabetes Management
Another interesting application area is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Research on 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles has demonstrated significant α-glucosidase inhibitory activities, suggesting potential in managing hyperglycemia and diabetes through the modulation of carbohydrate breakdown (Taha et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[7-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-9-3-4-10-11(7-9)20-17(19-10)28-13-8-12(18-5-2-6-24)16(23(25)26)15-14(13)21-27-22-15/h3-4,7-8,18,24H,2,5-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAXSKUZWOBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

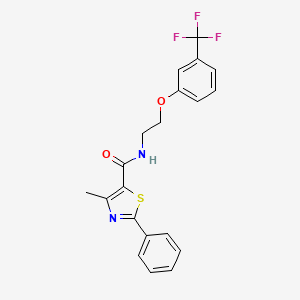
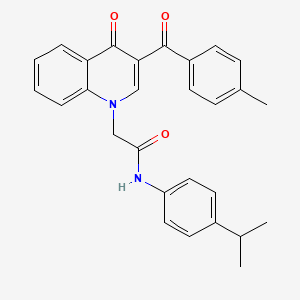
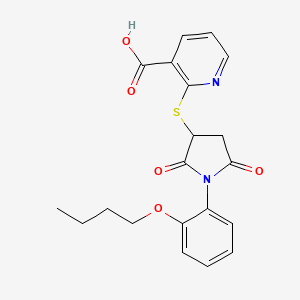
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)

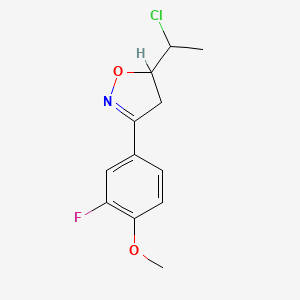

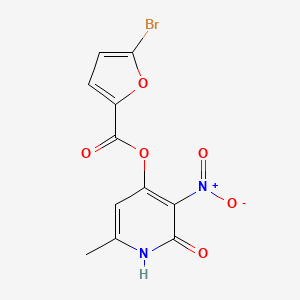
![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)

![4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2958663.png)
![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)
